Lipophilicity Profile vs. Non-Fluorinated and Mono-Fluorinated Analogs
The symmetric 3,5-difluoro substitution on 4-Amino-N-phenylbenzenesulfonamide results in a calculated LogP (cLogP) of approximately 4.08, measured via computed octanol-water partition coefficient . This value represents a significant increase in lipophilicity compared to the non-fluorinated parent compound 4-amino-N-phenylbenzenesulfonamide (Sulfabenz, estimated cLogP ~2.1) and is distinct from the 4'-fluoro analog (4-amino-N-(4-fluorophenyl)benzenesulfonamide, estimated cLogP ~3.0) [1]. This quantitative shift in lipophilicity directly impacts membrane permeability predictions and off-target binding potential.
ΔcLogP ≈ +1.08 vs. mono-fluorinated analog
| Evidence Dimension | Calculated LogP (cLogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | cLogP = 4.08 (4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide) |
| Comparator Or Baseline | Sulfabenz (4-amino-N-phenylbenzenesulfonamide): cLogP ~2.1; 4'-Fluorosulfanilanilide (4-amino-N-(4-fluorophenyl)benzenesulfonamide): cLogP ~3.0 |
| Quantified Difference | ΔcLogP ≈ +1.98 vs. non-fluorinated parent; ≈ +1.08 vs. mono-fluorinated analog |
| Conditions | Computed using standard LogP prediction algorithms (data sourced from Chemsrc and PubChem entries) |
Why This Matters
For procurement decisions in lead optimization, a higher cLogP indicates potentially improved membrane permeability but also increased risk of promiscuous binding; selecting the 3,5-difluoro pattern provides a defined, intermediate lipophilicity profile distinct from both non-fluorinated and mono-fluorinated alternatives.
- [1] PubChem. (2024). Compound Summary for 4-Amino-N-phenylbenzenesulfonamide (Sulfabenz, CID 68944) and 4-Amino-N-(4-fluorophenyl)benzenesulfonamide (CID 1070308). National Library of Medicine. View Source
